Indomethacin N-octyl amide

Description

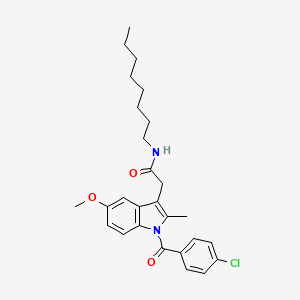

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWILLAXKDUAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to Indomethacin N-octyl amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin N-octyl amide, a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, has emerged as a subject of significant interest within the scientific community. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism through which this compound exerts its effects is the potent and highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is typically induced at sites of inflammation.[2] By selectively inhibiting COX-2, this compound can effectively reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also inhibit COX-1.[2][4]

The conversion of the carboxylate group of indomethacin to an N-octyl amide derivative significantly enhances its selectivity for the COX-2 isoform.[2][4]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The data consistently demonstrates a significant preference for COX-2 over COX-1.

| Compound | Target Enzyme | IC50 Value | Selectivity (COX-1 IC50 / COX-2 IC50) |

| This compound | Ovine COX-1 | 66 µM | >1650-fold |

| Human Recombinant COX-2 | 40 nM | ||

| Indomethacin (Parent Compound) | Ovine COX-1 | 0.67 µM | ~13.4-fold |

| Human Recombinant COX-2 | 0.05 µM |

Data compiled from multiple sources.[2][3][4][5][6][7][8]

Off-Target Effects: FAAH and TRPV1

While the primary mechanism of action is clearly defined as COX-2 inhibition, the potential for off-target effects is an important consideration in drug development.

Fatty Acid Amide Hydrolase (FAAH): The parent compound, indomethacin, has been shown to interact with the endocannabinoid system, including exhibiting inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[9][10][11] However, current literature does not provide direct evidence to suggest that this compound is a potent or significant inhibitor of FAAH. Further investigation would be required to definitively characterize its activity at this target.

Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is a non-selective cation channel involved in the detection and regulation of body temperature and painful stimuli. While various N-acyl amides have been identified as modulators of TRPV1 receptors, there is no specific data to indicate that this compound acts as a direct antagonist or agonist of the TRPV1 channel.[12][13][14][15]

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test inhibitor)

-

DMSO (solvent for inhibitor)

-

Stannous chloride solution (to stop the reaction)

-

LC-MS/MS system for prostaglandin analysis

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

-

Add the purified COX-1 or COX-2 enzyme to the reaction mixture.

-

Add various concentrations of this compound (dissolved in DMSO) to the enzyme solution. A vehicle control (DMSO alone) is also prepared.

-

Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution, such as stannous chloride.

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of COX Selectivity

The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter. An ex vivo whole blood assay is a common method to assess this.

Objective: To determine the COX-1/COX-2 selectivity of this compound in a physiologically relevant matrix.

Materials:

-

Fresh human whole blood

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

This compound

-

Calcium ionophore A23187 to stimulate platelet COX-1 activity

-

ELISA or LC-MS/MS for quantification of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

-

COX-2 Activity:

-

Treat whole blood samples with various concentrations of this compound.

-

Add LPS to induce the expression of COX-2.

-

Incubate the samples for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and subsequent prostaglandin synthesis.

-

Measure the concentration of PGE2 in the plasma.

-

-

COX-1 Activity:

-

Treat whole blood samples with various concentrations of this compound.

-

Allow the blood to clot or stimulate with a calcium ionophore to activate platelets, which primarily express COX-1.

-

Measure the concentration of TXB2 (a stable metabolite of the COX-1 product Thromboxane A2) in the serum/plasma.

-

-

Data Analysis:

-

Calculate the IC50 values for the inhibition of PGE2 production (COX-2) and TXB2 production (COX-1).

-

The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

-

Visualizations

Signaling Pathway of COX-2 in Inflammation

Caption: COX-2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for COX Inhibition Assay

Caption: Experimental Workflow for Determining COX Inhibitory Activity.

Logical Relationship of COX-2 Selectivity

Caption: Structural Modification Enhances COX-2 Selectivity.

Conclusion

This compound is a potent and highly selective inhibitor of the COX-2 enzyme. This selectivity is achieved through the chemical modification of the parent compound, indomethacin, and results in a pharmacological profile that is favorable for the targeted treatment of inflammation and pain while potentially minimizing the adverse effects associated with non-selective COX inhibition. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for further research and development of this and similar compounds. While its activity on other targets such as FAAH and TRPV1 appears to be minimal based on current evidence, these areas could be subjects for future exploratory research.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. vincibiochem.it [vincibiochem.it]

- 9. Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary fatty acid amide substrates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of fatty acid amide hydrolase, a key endocannabinoid metabolizing enzyme, by analogues of ibuprofen and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ononin's Antagonistic Activity towards TRPV1: Insights from Molecular Dynamics and Capsaicin-Evoked Calcium Response in DRG Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

Indomethacin N-octyl Amide: A Technical Guide to its COX-2 Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been recognized for its therapeutic efficacy in managing pain and inflammation. However, its clinical utility is often hampered by gastrointestinal side effects, primarily attributed to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. The derivatization of indomethacin's carboxylate group into an N-octyl amide has emerged as a promising strategy to engender COX-2 selectivity, thereby potentially mitigating the adverse effects associated with COX-1 inhibition. This technical guide provides an in-depth analysis of the COX-2 selectivity and potency of indomethacin N-octyl amide, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.

Quantitative Data on COX Inhibition

The potency and selectivity of this compound against COX-1 and COX-2 have been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison with the parent compound, indomethacin.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Indomethacin | 0.67[1] | 50[1] | 13.4 |

| This compound | 66[1][2] | 40[2][3] | 1650[4] |

Key Findings:

-

This compound demonstrates a significant increase in selectivity towards COX-2 compared to its parent compound, indomethacin.[1][4]

-

The selectivity index of 1650 indicates that this compound is approximately 1650 times more potent at inhibiting COX-2 than COX-1.[4]

-

While the potency against COX-2 is comparable to indomethacin, the drastically reduced affinity for COX-1 is the primary driver of its enhanced selectivity.[1] This high selectivity is a critical attribute for developing safer anti-inflammatory agents.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition by this compound is typically performed using an in vitro cyclooxygenase inhibition assay. The following is a detailed methodology based on commonly employed protocols.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ovine COX-1 and human recombinant COX-2.

Materials:

-

Ovine COX-1 enzyme

-

Human recombinant COX-2 enzyme

-

This compound (test compound)

-

Indomethacin (reference compound)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Inhibitor solvent (e.g., DMSO)

-

Detection reagent (e.g., for measuring prostaglandin E2 production via ELISA, LC-MS/MS, or a colorimetric/fluorometric probe)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in the reaction buffer. Keep the enzymes on ice.

-

Inhibitor Preparation: Prepare a stock solution of this compound and indomethacin in the chosen solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Reaction Setup:

-

In a 96-well microplate, add the reaction buffer to each well.

-

Add the heme cofactor to each well.

-

Add the appropriate volume of either the test inhibitor dilutions or the vehicle control (solvent only) to the designated wells.

-

Add the diluted COX-1 or COX-2 enzyme to the wells.

-

-

Time-Dependent Inhibition (Pre-incubation): Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-20 minutes). This pre-incubation step is crucial as many NSAID derivatives, including indomethacin amides, exhibit time-dependent inhibition.

-

Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 2-10 minutes) at the same controlled temperature to allow for the conversion of arachidonic acid to prostaglandins.

-

Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

Detection of Prostaglandin Production: Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a validated detection method such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific immunoassay.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly accurate and specific method for quantifying small molecules.

-

Colorimetric or Fluorometric Assays: These assays utilize probes that react with the reaction products to generate a measurable signal.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

Cyclooxygenase-2 (COX-2) Signaling Pathway

The following diagram illustrates the canonical COX-2 pathway and the point of inhibition by this compound.

Caption: Inhibition of the COX-2 pathway by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental procedure for determining the IC50 values of COX inhibitors.

Caption: Workflow for determining the IC50 of COX inhibitors.

Downstream Signaling of COX-2 Inhibition

This diagram illustrates the downstream consequences of selective COX-2 inhibition on prostaglandin synthesis and subsequent signaling.

Caption: Downstream effects of selective COX-2 inhibition.

Conclusion

This compound represents a significant advancement in the quest for safer NSAIDs. Its remarkable COX-2 selectivity, achieved through chemical modification of the parent indomethacin molecule, offers the potential for effective anti-inflammatory and analgesic therapy with a reduced risk of gastrointestinal complications. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further in vivo studies are warranted to fully elucidate the clinical benefits and safety profile of this promising compound.

References

Synthesis of Indomethacin N-octyl Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Indomethacin N-octyl amide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, derived from the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Derivatization of indomethacin's carboxylate group to an amide is a strategy to enhance its selectivity for COX-2, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibition.[1][2][3][4][5]

Synthesis Pathway: Amide Formation

The synthesis of this compound from indomethacin is achieved through a direct amidation reaction. This involves the coupling of the carboxylic acid group of indomethacin with n-octylamine. To facilitate this reaction and overcome the inherent low reactivity of a carboxylic acid with an amine, a coupling agent is employed. A common and effective method utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

Alternatively, the synthesis can proceed via a two-step process involving the conversion of indomethacin to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride, followed by the reaction with n-octylamine.

This guide will focus on the DCC/DMAP coupling method, which is a widely used and generally high-yielding approach for amide bond formation.

Experimental Protocol: DCC/DMAP Coupling

This section details the experimental procedure for the synthesis of this compound using the dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) coupling method.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | Starting Material |

| n-Octylamine | C₈H₁₉N | 129.24 | Reagent |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Quenching/Washing |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |

2.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve indomethacin (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Amine and Catalyst: To the stirred solution, add n-octylamine (1.1 equivalents) followed by a catalytic amount of DMAP (0.1 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: While maintaining the temperature at 0 °C, add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Data Presentation

3.1. Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₃ClN₂O₃ |

| Molecular Weight | 469.02 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 282728-65-8 |

3.2. Biological Activity: In Vitro Cyclooxygenase Inhibition

The derivatization of indomethacin to its N-octyl amide significantly enhances its selectivity for COX-2. The following table summarizes the 50% inhibitory concentrations (IC₅₀) for both enzymes.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | 0.67 | 50 | 13.4 |

| This compound | 66 | 40 | 1650 |

Data obtained from multiple sources citing Kalgutkar et al., J. Med. Chem. 2000, 43(15), 2860-2870.[7][8]

Visualizations

4.1. Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

4.2. Proposed Mechanism of Action

Caption: Inhibition of COX-2 by this compound.

This technical guide outlines a reliable method for the synthesis of this compound and presents its key biological activity data. The provided experimental protocol, based on established amide coupling chemistry, can be adapted by researchers for the laboratory-scale production of this selective COX-2 inhibitor for further investigation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Prodrugs of NSAIDs: A Review [openmedicinalchemistryjournal.com]

- 5. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

Chemical and physical properties of Indomethacin N-octyl amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and relevant experimental protocols for Indomethacin N-octyl amide. This information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2] It is a crystalline solid at room temperature.[1][3] The following table summarizes its key chemical and physical properties.

| Property | Value |

| IUPAC Name | N-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide[2][4] |

| CAS Number | 282728-65-8[1][2][4] |

| Chemical Formula | C27H33ClN2O3[1][2][4] |

| Molecular Weight | 469.0 g/mol [1][2][4] |

| Melting Point | 123 - 125 ºC[4] |

| Appearance | Crystalline solid[1][3] |

| Purity | ≥98%[2] |

| Solubility | - Ethanol: ≤2 mg/mL[1][2][3]- Dimethyl formamide (DMF): 27 mg/mL[1][2][3]- DMF:PBS (5:2): 8 mg/mL[2] |

| UV λmax | 230, 260, 319 nm[2][4] |

| Storage | -20°C[1][2][3] |

| Stability | ≥ 4 years at -20°C[2] |

Biological Activity: Selective COX-2 Inhibition

Indomethacin is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][5] The derivatization of Indomethacin's carboxylate group to an amide, such as in this compound, has been shown to significantly enhance its selectivity for COX-2.[1][2][5] this compound is a potent and selective inhibitor of COX-2, with over 1000-fold selectivity against COX-1.[6][7]

The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and its parent compound, Indomethacin, against COX-1 and COX-2.

| Compound | COX-1 IC50 (ovine) | COX-2 IC50 (human recombinant) | Selectivity (COX-1/COX-2) |

| This compound | 66 µM[1][2][6] | 40 nM[1][2][6] | 1650-fold for COX-2[2][5] |

| Indomethacin | 0.67 µM[1][2] | 0.05 µM (50 nM)[1][2] | ~13-fold for COX-2 |

Signaling Pathway

The primary mechanism of action for Indomethacin and its derivatives is the inhibition of the cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is inducible and is upregulated at sites of inflammation.[1][3] The selective inhibition of COX-2 by this compound is a desirable therapeutic characteristic, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

4.1. General Synthesis of Indomethacin Amides

The synthesis of this compound can be achieved through standard amide coupling reactions. Two common methods are described below.

Method A: Acid Chloride Formation Followed by Amination

-

Activation of Indomethacin: Indomethacin is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), in an anhydrous aprotic solvent (e.g., dichloromethane or benzene) to form the corresponding acid chloride.[8] The reaction is typically carried out at room temperature or with gentle heating.

-

Amidation: The resulting Indomethacin acid chloride is then reacted with octylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is usually performed in an anhydrous aprotic solvent at room temperature.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Method B: Direct Amide Coupling

-

Reaction Setup: Indomethacin, octylamine, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) are dissolved in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide.[9]

-

Coupling Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed with acidic and basic aqueous solutions to remove unreacted starting materials and catalysts. The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization.

4.2. In Vitro COX Inhibition Assay (Colorimetric)

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: The assay is performed in a reaction buffer (e.g., Tris-HCl) containing heme and a suitable peroxidase.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period at room temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The peroxidase activity is measured colorimetrically using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be quantified spectrophotometrically.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. C5591-50mg | this compound [282728-65-8] Clinisciences [clinisciences.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. vincibiochem.it [vincibiochem.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | COX | 282728-65-8 | Invivochem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indomethacin N-octyl amide (CAS: 282728-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin N-octyl amide is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor derived from the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2][3][4] This modification of the parent compound, by converting the carboxylic acid to an N-octyl amide, drastically shifts its inhibitory profile, conferring a selectivity for COX-2 over COX-1 by a factor of over 1000.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C27H33ClN2O3 and a molecular weight of 469.0 g/mol .[2] It is soluble in organic solvents such as dimethylformamide (DMF) and ethanol.[2]

| Property | Value | Reference |

| CAS Number | 282728-65-8 | [6] |

| Molecular Formula | C27H33ClN2O3 | [2] |

| Molecular Weight | 469.0 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMF: 27 mg/ml, Ethanol: 2 mg/ml | [2] |

| Storage | -20°C | [2] |

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme.[4] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7][8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1]

The parent compound, indomethacin, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1][2][3] This lack of selectivity is associated with gastrointestinal side effects. The N-octyl amide modification sterically hinders the binding of the molecule to the narrower active site of the COX-1 enzyme, while still allowing it to fit into the larger, more flexible active site of COX-2. This results in a highly selective inhibition of COX-2.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| This compound | 66 | 40 | 1650 | [2][3] |

| Indomethacin (parent compound) | 0.67 | 50 | 13.4 | [2][3] |

Signaling Pathway

The selective inhibition of COX-2 by this compound interrupts the prostaglandin synthesis pathway at a critical step. This leads to a reduction in the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. vincibiochem.it [vincibiochem.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Prostaglandin - Wikipedia [en.wikipedia.org]

- 8. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Indomethacin N-octyl amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While the therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2 at sites of inflammation, the simultaneous inhibition of the constitutively expressed COX-1 in tissues like the gastric mucosa and kidneys can lead to undesirable side effects.[2] This has driven the development of selective COX-2 inhibitors.

Indomethacin N-octyl amide is a derivative of indomethacin, synthesized by converting the carboxylate group of the parent drug into an N-octyl amide.[1][3] This structural modification has been shown to dramatically enhance its selectivity for the COX-2 isoform, making it a subject of significant interest in the development of safer anti-inflammatory agents.[1][3] This guide provides an in-depth overview of the in vitro biological activity of this compound, focusing on its inhibitory effects on COX enzymes.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for this compound is the inhibition of the cyclooxygenase enzymes, which are central to the prostaglandin synthesis pathway. By selectively inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation, while having a significantly lower impact on the production of prostaglandins responsible for homeostatic functions mediated by COX-1. This selectivity is a key feature of its biological activity.[1][3]

Recent studies have elucidated that amide derivatives of indomethacin, including the N-octyl amide, act as slow, tight-binding inhibitors of COX-2.[4] The selectivity for COX-2 is attributed to this time-dependent inhibition mechanism.[4]

Quantitative Biological Activity Data

The in vitro potency and selectivity of this compound have been quantified through the determination of its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. For comparative purposes, the IC50 values for the parent compound, indomethacin, are also presented.

| Compound | Target Enzyme | IC50 | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| This compound | Ovine COX-1 | 66 µM[1][2][3][5] | >1650-fold for COX-2[1][3][5] |

| Human Recombinant COX-2 | 40 nM[1][2][3][5] | ||

| Indomethacin (Parent Drug) | Ovine COX-1 | 0.67 µM[1][3] | ~13.4-fold for COX-2[1][3] |

| Human Recombinant COX-2 | 0.05 µM (50 nM)[1][3] |

Experimental Protocols

The following is a detailed methodology for a typical in vitro cyclooxygenase inhibition assay used to determine the IC50 values of compounds like this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified ovine COX-1 and human recombinant COX-2.

Materials:

-

Purified ovine COX-1 enzyme

-

Purified human recombinant COX-2 enzyme

-

This compound (test inhibitor)

-

Indomethacin (reference compound)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic cosubstrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Heme (cofactor)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and indomethacin in DMSO.

-

Create a series of dilutions of the test and reference compounds in the reaction buffer.

-

Prepare the reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

-

Enzyme Inhibition:

-

To the wells of a microplate, add the reaction mixture.

-

Add the various dilutions of this compound, indomethacin, or DMSO (as a vehicle control) to the respective wells.

-

Incubate the plate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

To initiate the enzymatic reaction, add a solution of arachidonic acid and TMPD to all wells.

-

-

Measurement of Activity:

-

Immediately begin monitoring the absorbance of the wells at a specific wavelength (e.g., 590-620 nm) using a microplate reader. The oxidation of TMPD by the peroxidase activity of COX results in a color change, and the rate of this change is proportional to the enzyme activity.

-

Record the absorbance at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for an in vitro cyclooxygenase (COX) inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Indomethacin N-octyl Amide: A Technical Guide to its Pharmacology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While effective, its therapeutic use is often limited by gastrointestinal side effects, primarily attributed to the inhibition of the constitutively expressed COX-1 enzyme. The derivatization of indomethacin's carboxylate group into an amide, specifically Indomethacin N-octyl amide, represents a strategic approach to engender isoform selectivity. This technical guide details the pharmacology, therapeutic potential, and experimental methodologies associated with this compound, a potent and highly selective COX-2 inhibitor. By selectively targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation, this compound holds the potential for effective anti-inflammatory and analgesic activity with a potentially improved safety profile over its parent drug.

Introduction: The Rationale for COX-2 Selectivity

The enzyme cyclooxygenase (COX) is essential for the conversion of arachidonic acid into prostaglandins, which are critical mediators of physiological and pathological processes, including inflammation, pain, and fever. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues, including the gastric mucosa, where it plays a protective role. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.

Traditional NSAIDs, such as indomethacin, are non-selective and inhibit both isoforms. The inhibition of COX-1 is linked to common adverse effects like gastrointestinal irritation and ulceration. Therefore, the development of selective COX-2 inhibitors has been a major goal in drug design to retain anti-inflammatory efficacy while minimizing gastric toxicity. Converting the carboxylate of indomethacin into ester and amide derivatives has proven to be an effective strategy for creating highly selective COX-2 inhibitors. This compound emerges from this strategy as a compound with significantly enhanced selectivity for the COX-2 isoform.

Pharmacology of this compound

Mechanism of Action

Like its parent compound, this compound exerts its pharmacological effects by inhibiting the synthesis of prostaglandins. It binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid. However, structural modifications in the N-octyl amide derivative confer a profound selectivity for the COX-2 enzyme over the COX-1 isoform. This selectivity is the cornerstone of its therapeutic potential, aiming to dissociate the desired anti-inflammatory effects from the undesired gastrointestinal side effects.

Figure 1: Prostaglandin Synthesis and COX Inhibition

Potency and Selectivity

The defining characteristic of this compound is its potent and selective inhibition of COX-2. Quantitative in vitro assays are used to determine the half-maximal inhibitory concentration (IC50) for each COX isoform. A comparison with the parent drug, indomethacin, highlights the dramatic shift in selectivity achieved by the N-octyl amide modification.

Table 1: In Vitro COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Indomethacin | 0.67 | 0.05 | 13.4 |

| This compound | 66 | 0.04 | 1650 |

(Data sourced from studies on ovine COX-1 and human recombinant COX-2)

The selectivity index, calculated as the ratio of the COX-1 IC50 to the COX-2 IC50, demonstrates that this compound is approximately 1650 times more selective for COX-2 than for COX-1. This represents over a 100-fold increase in selectivity compared to indomethacin.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a straightforward amide coupling reaction from the parent indomethacin molecule. This generally involves activating the carboxylic acid group of indomethacin, followed by a reaction with octylamine.

Figure 2: General Synthesis Workflow

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. This information is critical for handling, formulation, and experimental design.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Formal Name | N-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide |

| CAS Number | 282728-65-8 |

| Molecular Formula | C27H33ClN2O3 |

| Formula Weight | 469.0 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Storage | -20°C |

| Solubility | DMF: ~27 mg/mL; Ethanol: ~2 mg/mL |

(Data compiled from various chemical suppliers)

Therapeutic Potential

Anti-inflammatory and Analgesic Effects

The primary therapeutic application for this compound is in the treatment of inflammation and pain. By selectively inhibiting COX-2, the compound is expected to reduce the synthesis of prostaglandins at inflammatory sites, thereby alleviating symptoms such as swelling, pain, and fever, with a reduced risk of the gastrointestinal complications associated with non-selective NSAIDs. While specific in vivo data for the N-octyl amide derivative is limited in the public domain, studies on other ester and amide derivatives of indomethacin have shown significant analgesic and anti-inflammatory activities, supporting the potential of this chemical strategy.

Potential in Oncology

There is a growing body of evidence linking chronic inflammation and the COX-2 pathway to the development and progression of certain cancers. COX-2 is often overexpressed in various tumor types, where it contributes to angiogenesis, proliferation, and metastasis. Consequently, selective COX-2 inhibitors are being investigated as potential anticancer agents. Some studies on indomethacin analogues have demonstrated an ability to enhance the cytotoxicity of chemotherapeutic drugs in multidrug-resistant cancer cells, suggesting a potential role in combination cancer therapy. This effect may be independent of COX inhibition, opening a promising avenue for future research into this compound.

Key Experimental Protocols

The following sections outline generalized protocols for the synthesis and evaluation of this compound, based on standard methodologies in medicinal chemistry and pharmacology.

Synthesis of this compound

This protocol describes a general method for the amide coupling of indomethacin with octylamine using a carbodiimide coupling agent.

Materials:

-

Indomethacin

-

Octylamine

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine solution

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolution: Dissolve indomethacin (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Amine Addition: Add octylamine (1.1 eq) to the stirred solution.

-

Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

-

Workup: Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the IC50 values of this compound against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

-

Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.

-

Inhibitor Incubation: Add a small volume of the diluted test compound (or DMSO for control wells) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: Immediately add the colorimetric probe (TMPD). The oxidation of TMPD during the reduction of PGG2 to PGH2 produces a colored product.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Drug Discovery & Evaluation Workflow

Conclusion and Future Directions

This compound is a potent and highly selective COX-2 inhibitor, representing a promising modification of the non-selective parent drug, indomethacin. Its pharmacological profile suggests that it could offer significant anti-inflammatory and analgesic benefits with a reduced risk of gastrointestinal side effects. The straightforward synthesis and the clear structure-activity relationship make it an attractive candidate for further investigation.

Future research should focus on comprehensive in vivo studies to confirm its efficacy and safety profile in established models of pain and inflammation. Furthermore, exploring its potential in oncology, either as a standalone agent or in combination therapy, could unveil novel therapeutic applications. The continued study of such rationally designed molecules is vital for the development of safer and more effective treatments for inflammatory diseases and potentially for cancer.

The Genesis of a Selective COX-2 Inhibitor: A Technical Guide to the Discovery and Development of Indomethacin N-octyl amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of Indomethacin N-octyl amide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. By modifying the non-selective nonsteroidal anti-inflammatory drug (NSAID) indomethacin, researchers have successfully engineered a compound with significantly enhanced selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme. This guide details the rationale behind this molecular modification, the synthetic methodology, and the experimental protocols used to characterize its inhibitory activity. Quantitative data are presented in structured tables for clear comparison, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this promising anti-inflammatory agent.

Introduction: The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][2] Two isoforms of this enzyme have been identified: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli.[2]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin are non-selective inhibitors of both COX-1 and COX-2.[2] While their therapeutic effects are primarily mediated through the inhibition of COX-2, their common side effects, such as gastrointestinal ulceration and bleeding, are a direct consequence of inhibiting the protective functions of COX-1.[3] This understanding led to the hypothesis that selective inhibition of COX-2 would provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing their associated gastrointestinal toxicity.[3]

The discovery that derivatization of the carboxylate moiety of indomethacin into esters and amides could transform it from a non-selective inhibitor into a potent and highly selective COX-2 inhibitor was a significant breakthrough in this field.[3][4] This guide focuses on a specific and potent example from this class of compounds: this compound.

Synthesis and Physicochemical Properties

This compound is a derivative of indomethacin where the carboxylic acid group is replaced with an N-octyl amide functionality. This structural modification is key to its enhanced selectivity for COX-2.

Physicochemical Properties of this compound:

| Property | Value |

| IUPAC Name | N-octyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide |

| Molecular Formula | C₂₇H₃₃ClN₂O₃ |

| Molecular Weight | 469.02 g/mol |

| CAS Number | 282728-65-8 |

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from indomethacin.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound:

Step 1: Formation of Indomethacin Acyl Chloride

-

Indomethacin is dissolved in a dry, aprotic solvent such as benzene.

-

Thionyl chloride is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred for a specified period to ensure complete conversion to the acyl chloride.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude indomethacin acyl chloride.

Step 2: Amidation with Octylamine

-

The crude indomethacin acyl chloride is re-dissolved in a suitable dry solvent.

-

Octylamine is added to the solution, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove impurities.

-

The final product, this compound, is purified by column chromatography or recrystallization.

Mechanism of Action and In Vitro Activity

The enhanced selectivity of this compound for COX-2 is attributed to its unique binding interactions within the enzyme's active site. Kinetic studies have revealed that indomethacin amides act as slow, tight-binding inhibitors of COX-2, and this time-dependent inhibition is a key determinant of their selectivity.[3][4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against COX-1 and COX-2 has been determined using in vitro enzyme assays. The data clearly demonstrates its high selectivity for COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Indomethacin | 0.67 | 50 | 13.4 |

| This compound | 66 | 40 | >1650 |

Data compiled from multiple sources.[1][4]

COX-2 Signaling Pathway in Inflammation

The anti-inflammatory effects of this compound are a direct result of its inhibition of the COX-2 signaling pathway.

Caption: The COX-2 inflammatory signaling pathway.

Experimental Methodologies

Accurate determination of the inhibitory activity and selectivity of compounds like this compound relies on robust in vitro assays. Two common methods are the purified enzyme assay and the human whole blood assay.

In Vitro COX Inhibition Assay using Purified Enzymes

This assay directly measures the ability of a compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.

Caption: Workflow for the in vitro purified enzyme assay.

Protocol Outline:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are prepared in a suitable buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to a range of concentrations.

-

Incubation: The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Measurement: The reaction is stopped, and the amount of prostaglandin produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.

Protocol Outline:

-

For COX-1 Activity:

-

Freshly drawn human blood is allowed to clot, which induces platelet aggregation and subsequent thromboxane B₂ (TXB₂) production via COX-1.

-

The blood is incubated with various concentrations of the test compound.

-

The serum is separated, and the concentration of TXB₂ is measured as an index of COX-1 activity.

-

-

For COX-2 Activity:

-

Heparinized human blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

-

The blood is then incubated with the test compound.

-

The plasma is separated, and the concentration of prostaglandin E₂ (PGE₂) is measured as an index of COX-2 activity.

-

Conclusion and Future Perspectives

The development of this compound exemplifies a successful strategy in medicinal chemistry to enhance the therapeutic index of a well-established drug. By converting the non-selective NSAID indomethacin into a highly selective COX-2 inhibitor, the potential for gastrointestinal side effects is significantly reduced. The data and methodologies presented in this guide provide a comprehensive overview for researchers in the field of anti-inflammatory drug discovery. Future research may focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this and similar compounds, as well as exploring their potential in other COX-2 mediated pathologies, including certain types of cancer.

References

Methodological & Application

Application Notes and Protocols: Indomethacin N-octyl amide for Cyclooxygenase (COX) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin N-octyl amide is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity makes it a valuable tool in research and drug development for targeting inflammatory pathways while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. These application notes provide detailed protocols for performing COX inhibition assays using this compound, along with data presentation and pathway diagrams to facilitate experimental design and data interpretation.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the gastrointestinal lining and kidney function.[3] In contrast, COX-2 is typically undetectable in most tissues but is induced during inflammatory responses.[3][4]

Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2.[1] The derivatization of indomethacin to its N-octyl amide form significantly enhances its selectivity for COX-2.[4][5] This increased selectivity is a desirable characteristic for therapeutic agents aimed at treating inflammation with a reduced risk of gastrointestinal complications.

Quantitative Data

The inhibitory activity of this compound against COX-1 and COX-2 is typically determined by measuring its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and its parent compound, indomethacin.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity (COX-1/COX-2) |

| This compound | 66 | 40 | 1650 |

| Indomethacin | 0.67 | 50 | 13.4 |

Signaling Pathway

The following diagram illustrates the role of COX enzymes in the arachidonic acid signaling pathway and the inhibitory action of this compound.

Caption: Arachidonic acid pathway and COX inhibition.

Experimental Workflow

The general workflow for a COX inhibition assay involves preparing the enzyme and inhibitor, initiating the reaction with the substrate, and then detecting the product.

Caption: Workflow for COX Inhibition Assay.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound for COX-1 and COX-2. This protocol is based on a common method involving the detection of prostaglandin E2 (PGE2) production.[3]

Materials

-

Human recombinant COX-2 or ovine COX-1

-

This compound

-

Arachidonic acid

-

Hematin

-

L-epinephrine

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Reaction termination solution (e.g., 1 M HCl)

-

PGE2 detection kit (e.g., ELISA) or LC-MS/MS system

Reagent Preparation

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Further dilute in DMSO to create a series of concentrations for the assay.

-

Arachidonic Acid Solution: Prepare a stock solution in ethanol and dilute to the desired final concentration in the assay buffer. The final concentration is typically around 5-10 µM.

-

Cofactor Solution: Prepare a solution containing hematin and L-epinephrine in the assay buffer.

Assay Procedure

-

In a microplate or microcentrifuge tubes, add the following in order:

-

150 µL of assay buffer

-

10 µL of cofactor solution (hematin)

-

10 µL of L-epinephrine solution

-

-

Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well/tube.

-

Add 10 µL of the this compound dilution (or DMSO as a vehicle control) to the corresponding wells/tubes.

-

Pre-incubate the mixture for 10 minutes at 37°C.[3]

-

Initiate the reaction by adding 20 µL of the arachidonic acid solution.

-

Incubate for 2-5 minutes at 37°C.

-

Stop the reaction by adding 10 µL of the reaction termination solution.

-

Quantify the amount of PGE2 produced using a suitable detection method.

Data Analysis

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a powerful research tool for investigating the roles of COX-2 in various physiological and pathological processes. The provided protocols and data serve as a comprehensive resource for researchers to design and execute robust COX inhibition assays. The high selectivity of this compound for COX-2 makes it an excellent candidate for studies requiring the specific inhibition of this enzyme.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | COX | 282728-65-8 | Invivochem [invivochem.com]

- 7. vincibiochem.it [vincibiochem.it]

Application Notes and Protocols: Indomethacin N-octyl amide for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin N-octyl amide is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2][3][4] Its selectivity for COX-2 over COX-1 suggests a reduced potential for the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5] These application notes provide detailed protocols for the preparation of this compound solutions and their administration in in vivo models of inflammation, intended to guide researchers in preclinical drug development.

Physicochemical and Pharmacological Properties

This compound is a crystalline solid with poor aqueous solubility, necessitating the use of specific solvent systems for in vivo administration.[1] Its primary mechanism of action is the selective inhibition of COX-2, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₃ClN₂O₃ | [2] |

| Molecular Weight | 469.0 g/mol | [2] |

| Purity | ≥98% | [2] |

| Formulation | Crystalline solid | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [8] |

Table 2: In Vitro Inhibitory Activity

| Target | IC₅₀ | Species | Reference |

| COX-1 | 66 µM | Ovine | [1][2][3][9] |

| COX-2 | 40 nM | Human Recombinant | [1][2][3][9] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme in the prostaglandin synthesis pathway. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into a range of prostaglandins, including PGE₂, which are potent mediators of inflammation, pain, and fever. By selectively blocking COX-2, this compound prevents the production of these pro-inflammatory prostaglandins.

Experimental Protocols

The following protocols provide a general framework for the preparation and administration of this compound for in vivo studies. Researchers should optimize these protocols based on their specific animal models and experimental objectives.

Protocol 1: Preparation of Dosing Solution

Due to its lipophilic nature, this compound requires a vehicle for solubilization prior to in vivo administration. A commonly used vehicle for poorly water-soluble compounds is a mixture of DMSO, Tween® 80, and saline.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Tween® 80 (Polysorbate 80), sterile

-

Sterile Saline (0.9% NaCl)

-

Sterile, light-protected vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Weigh the required amount of this compound powder in a sterile vial.

-

Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.

-

-

Vehicle Preparation and Final Dosing Solution:

-

A common vehicle composition is 10% DMSO, 10% Tween® 80, and 80% saline.

-

To prepare the final dosing solution, first add the required volume of the DMSO stock solution to a sterile vial.

-

Add the corresponding volume of Tween® 80 and vortex to mix.

-

Slowly add the sterile saline while vortexing to form a stable emulsion. The final solution should be a clear or slightly opalescent, homogenous suspension.

-

Example for a 1 mg/mL final solution:

-

Start with a 10 mg/mL stock of this compound in DMSO.

-

Take 100 µL of the stock solution.

-

Add 100 µL of Tween® 80 and vortex.

-

Add 800 µL of sterile saline and vortex thoroughly.

Note: Prepare the dosing solution fresh on the day of the experiment. Protect the solution from light. Always include a vehicle-only control group in your experiments.

Protocol 2: In Vivo Administration (Intraperitoneal Injection in Mice)

Intraperitoneal (IP) injection is a common route for administering compounds in rodent models.

Materials:

-

Prepared dosing solution of this compound

-

Vehicle control solution

-

Mice (strain, age, and sex as per experimental design)

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)[10]

-

Animal scale

-

70% Ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Weigh each mouse to determine the correct injection volume.

-

Properly restrain the mouse to expose the abdominal area.

-

-

Injection:

-

Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.

-

Insert the needle at a 15-30 degree angle, ensuring it penetrates the peritoneal cavity without damaging internal organs.

-

Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

-

Slowly inject the calculated volume of the dosing solution or vehicle control. The maximum recommended injection volume for mice is 10 mL/kg.[6][10]

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring:

-

Monitor the animals for any signs of distress, pain, or adverse reactions at the injection site.

-

Table 3: Example Dosing for an Anti-Inflammatory Study

| Parameter | Description |

| Animal Model | Carrageenan-induced paw edema in mice |

| Test Compound | This compound |

| Vehicle | 10% DMSO, 10% Tween® 80, 80% Saline |

| Dose Range | 1, 5, 10 mg/kg (based on literature for similar compounds) |

| Route of Administration | Intraperitoneal (IP) |

| Administration Time | 30-60 minutes prior to carrageenan injection |

| Positive Control | Indomethacin (e.g., 5 mg/kg, IP) |

| Negative Control | Vehicle only |

| Readout | Paw volume measurement at various time points post-carrageenan |

Safety and Handling

-

This compound is for research use only and not for human or veterinary use.

-

Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer: These protocols are intended as a guide. Researchers must adhere to all institutional and national guidelines for animal care and use. The provided information does not substitute for a thorough literature review and optimization of experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective inhibition of inducible cyclooxygenase 2 in vivo is antiinflammatory and nonulcerogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and In Vivo Evaluation of Indomethacin Loaded True Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

Application Note: Development of a Stability-Indicating RP-HPLC Method for the Analysis of Indomethacin N-octyl amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Indomethacin N-octyl amide. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, containing 0.1% formic acid, ensuring efficient separation and accurate quantification. Detection is performed at 319 nm, a UV maximum for the analyte, providing high sensitivity.[1][2] This protocol has been developed for use in quality control, stability studies, and research environments. All validation parameters are outlined in accordance with ICH guidelines to ensure method reliability.[3][4][5]

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of COX-1 and COX-2 enzymes.[6] Chemical modification of the indomethacin structure, such as the synthesis of ester or amide derivatives, can significantly alter its pharmacological profile.[2][6] this compound (N-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide) is one such derivative, which shows enhanced selectivity for the COX-2 isoform.[2]

The development of a reliable and accurate analytical method is crucial for the quantitative determination of this compound in bulk drug substance and formulated products. High-performance liquid chromatography (HPLC) is a preferred technique for this purpose due to its precision and ability to separate the active pharmaceutical ingredient (API) from potential impurities and degradation products.[3][7] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method tailored for this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.

-

Chemicals:

-

This compound reference standard (≥98% purity).[2]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid (ACS grade, ~99%).

-

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as the primary column.[8][9]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Recommended Condition |

| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |